N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-1H-indazole-3-carboxamide
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Overview
Description
N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-1H-indazole-3-carboxamide is a complex organic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a thiazolo[5,4-b]pyridine moiety, a piperidine ring, and an indazole carboxamide group, which collectively contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-1H-indazole-3-carboxamide typically involves multi-step organic synthesis techniques. One common synthetic route starts with the preparation of the thiazolo[5,4-b]pyridine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The piperidine ring is then introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
The final step involves the formation of the indazole carboxamide moiety. This can be accomplished through amide bond formation reactions, such as the reaction of an indazole carboxylic acid derivative with an amine under dehydrating conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters, as well as advanced purification techniques such as crystallization and chromatography to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites available within its structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-1H-indazole-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with receptor proteins, modulating their signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-1H-indazole-3-carboxamide can be compared with other similar compounds, such as:
Thiazolo[5,4-b]pyridine derivatives: These compounds share the thiazolo[5,4-b]pyridine core and may exhibit similar biological activities, but with variations in potency and selectivity.
Piperidine derivatives: Compounds with a piperidine ring often have diverse pharmacological properties, and their comparison can highlight the unique features of the piperidine moiety in the target compound.
Indazole carboxamide derivatives: These compounds are known for their potential therapeutic applications, and comparing them can provide insights into the specific contributions of the indazole carboxamide group.
By examining these comparisons, researchers can better understand the unique properties and potential advantages of this compound in various scientific and industrial applications.
Properties
IUPAC Name |
N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]-1H-indazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6OS/c26-17(16-13-4-1-2-5-14(13)23-24-16)21-12-7-10-25(11-8-12)19-22-15-6-3-9-20-18(15)27-19/h1-6,9,12H,7-8,10-11H2,(H,21,26)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXBPKYLPXGDOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=NNC3=CC=CC=C32)C4=NC5=C(S4)N=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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